molecular formula C15H11FN2OS B10802840 N-[(2-fluorophenyl)methyl]-1,3-benzothiazole-6-carboxamide

N-[(2-fluorophenyl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B10802840
M. Wt: 286.3 g/mol
InChI Key: CCCCNKVVSIGNOT-UHFFFAOYSA-N
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Description

WAY-634189 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-634189 involves multiple steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Typically, the synthesis involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate compound undergoes further reactions, such as oxidation or reduction, to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of WAY-634189 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

WAY-634189 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with others, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

WAY-634189 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of WAY-634189 involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Receptor Binding: WAY-634189 may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Signal Transduction: The compound may affect signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

WAY-634189 can be compared with other similar compounds to highlight its uniqueness:

These compounds share some structural similarities with WAY-634189 but differ in their specific applications and mechanisms of action.

Conclusion

WAY-634189 is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C15H11FN2OS

Molecular Weight

286.3 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C15H11FN2OS/c16-12-4-2-1-3-11(12)8-17-15(19)10-5-6-13-14(7-10)20-9-18-13/h1-7,9H,8H2,(H,17,19)

InChI Key

CCCCNKVVSIGNOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)N=CS3)F

Origin of Product

United States

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